
Strontium malonate
Overview
Description
Strontium malonate (C₃H₂O₄Sr) is a strontium salt of malonic acid, characterized by its coordination chemistry and biomedical relevance. Structurally, it forms chelation complexes where Sr²⁺ interacts with oxygen atoms from two carboxylate groups of malonate, creating a thermally stable arrangement . It is synthesized via gel growth methods, producing crystalline structures confirmed by powder XRD, FTIR, and Raman spectroscopy .
In biomedical contexts, this compound is under clinical investigation for osteoporosis treatment due to Sr²⁺'s dual action: promoting osteoblast-mediated bone formation and inhibiting osteoclast activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium malonate can be synthesized through the neutralization reaction between malonic acid and strontium hydroxide in an aqueous solution . The reaction typically occurs at a temperature at or below 50°C, ensuring high purity and high yields .
Industrial Production Methods: Industrial production of this compound involves the reaction of strontium carbonate with malonic acid in an aqueous medium. The reaction mixture is maintained at a temperature of about 50°C or less for a time period of at most 300 minutes . This method ensures a homogeneous distribution of strontium in the final product.
Chemical Reactions Analysis
Types of Reactions: Strontium malonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form strontium carbonate and carbon dioxide.
Reduction: The compound can be reduced to form strontium and malonic acid.
Substitution: this compound can undergo substitution reactions with other carboxylic acids to form different strontium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reactions typically occur in the presence of a catalyst such as sulfuric acid.
Major Products Formed:
Oxidation: Strontium carbonate and carbon dioxide.
Reduction: Strontium and malonic acid.
Substitution: Various strontium salts depending on the carboxylic acid used.
Scientific Research Applications
Therapeutic Applications in Osteoporosis
Strontium malonate is primarily investigated for its potential as an orally available pharmaceutical for the treatment and prevention of osteoporosis. Osteoporosis is characterized by decreased bone density and increased fracture risk, making effective treatments essential.
Clinical Studies:
- A Phase II clinical trial demonstrated that this compound significantly suppressed bone resorption while promoting bone formation. In a study involving beagle dogs, administration of this compound resulted in a substantial increase in strontium content in bone, marrow, and teeth after just four weeks of treatment. The highest dose group (3000 mg/kg/day) showed an approximately 80-fold increase in strontium content compared to placebo-treated groups .
- In another study, the incorporation of strontium into bone was measured using inductively coupled plasma mass spectrometry. Results indicated that this compound effectively increased bone formation markers such as bone-specific alkaline phosphatase (BSAP), suggesting enhanced osteogenic activity .
Crystallization Studies
Beyond its medical applications, this compound is also studied for its crystallization properties. Research has shown that the presence of organic additives can influence the crystallization process significantly.
Key Findings:
- The crystallization of this compound was explored using different additives such as sodium dodecyl sulfate and polyethylene glycol. These additives were found to decrease induction time and affect crystal growth rates .
- Conductivity measurements during crystallization indicated that the presence of additives altered the nucleation rate and crystalline size, suggesting potential applications in material science for producing tailored crystalline structures .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
Strontium malonate exerts its effects by increasing bone formation while decreasing bone resorption . The compound acts on the calcium-sensing receptors in bone cells, promoting the activity of osteoblasts (bone-forming cells) and inhibiting the activity of osteoclasts (bone-resorbing cells) . This dual action results in a net increase in bone density and strength.
Comparison with Similar Compounds
Thermal and Structural Stability
Strontium malonate exhibits superior thermal stability compared to other alkaline earth malonates. Decomposition temperatures (Td) are as follows:
Compound | Decomposition Temperature (°C) | Key Structural Feature |
---|---|---|
Magnesium malonate | 310 | Unidentate/bidentate carboxylate binding |
Calcium malonate | 325 | Similar coordination to Mg²⁺ |
This compound | 335 | Chelation complex with 3 malonate groups |
Barium malonate | 161 | Less stable due to larger ionic radius |
The chelation structure of this compound involves six oxygen atoms from three malonate groups coordinating with one Sr²⁺ ion, enhancing stability . This contrasts with Mg²⁺ and Ca²⁺, which primarily form unidentate/bidentate bonds .
This compound vs. Strontium Ranelate:
- Strontium Ranelate : Approved in Europe for osteoporosis; reduces fracture risk via dual osteoblast/osteoclast modulation. However, cardiovascular risks limit its use .
- This compound : In clinical trials (e.g., Osteologix Study NCT00473148 ), it shows promise as a safer alternative with comparable bone-targeting efficacy .
This compound vs. Other Strontium Salts:
Compound | Key Application | Bioactivity Notes |
---|---|---|
Strontium diascorbate | Antioxidant delivery | Limited bone-specific data |
Strontium 2-oxidobenzoate | Structural studies | No reported therapeutic use |
This compound | Osteoporosis trials | High Sr²⁺ bioavailability via chelation |
Spectroscopic and Computational Analysis
Solid-state <sup>87</sup>Sr NMR reveals distinct Sr²⁺ environments in bioactive glasses containing this compound. Density functional theory (DFT) simulations align with experimental data, showing Sr²⁺ preferentially binds to carboxylate groups over silicates in glass matrices .
Biological Activity
Strontium malonate (SrM) is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment and prevention of osteoporosis. This article delves into the biological activity of this compound, highlighting its effects on bone health, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a strontium salt of malonic acid, characterized by its higher bioavailability and strontium content compared to other strontium compounds like strontium ranelate. Its formulation allows for easier administration, which is crucial in clinical settings. The compound has been under investigation for its ability to enhance bone mineral density (BMD) and improve the mechanical properties of bone tissue.
This compound exhibits a dual action on bone metabolism:
- Inhibition of Bone Resorption : SrM decreases the activity of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss.
- Stimulation of Bone Formation : It promotes osteoblast activity, enhancing new bone formation and mineralization.
This balance between resorption and formation is critical for maintaining bone density and strength, particularly in postmenopausal women who are at increased risk for osteoporosis.
Preclinical Studies
A series of animal studies have been conducted to evaluate the biological activity of this compound:
- Study Design : Various doses of SrM were administered to rats and dogs over different durations (4 weeks to 52 weeks) to assess its effects on bone properties.
- Results :
- Significant increases in BMD were observed in treated animals compared to controls.
- Changes in the elemental composition of bones were measured using inductively coupled plasma mass spectrometry (ICP-MS), indicating an increase in strontium incorporation into the bone matrix .
- Biomechanical tests revealed enhanced strength and structural integrity of bones treated with SrM .
Clinical Trials
A notable Phase II clinical trial (STRONG Study) involving 289 postmenopausal women demonstrated promising results:
- Primary Endpoint : A significant reduction in CTX-1 levels (a biomarker for bone resorption) was observed across all tested doses of SrM.
- Bone Mineral Density : At 3 months, lumbar spine BMD increased significantly by 2.66% at the highest dose compared to baseline .
- Safety Profile : The treatment was well-tolerated with mild side effects, comparable to those seen with existing osteoporosis therapies like strontium ranelate .
Data Tables
Study Type | Animal Model | Duration | Dose (mg/kg/day) | BMD Increase (%) | Key Findings |
---|---|---|---|---|---|
Preclinical | Rats | 26 weeks | 0, 100, 300, 1000 | Significant | Increased Sr incorporation; enhanced mechanical properties |
Preclinical | Dogs | 52 weeks | 0, 300, 1000 | Significant | Improved structural integrity; positive safety profile |
Clinical Trial | Humans | 3 months | 0.75g, 1g, 2g | 2.66% | Reduced CTX-1 levels; well-tolerated |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of strontium malonate, and how do they influence its stability in experimental settings?
this compound exhibits high thermal stability due to its chelation structure with Sr²⁺. Decomposition temperatures for alkali earth malonates are: Mg²⁺ (310°C), Ca²⁺ (325°C), Sr²⁺ (335°C), and Ba²⁺ (161°C). The Sr²⁺ complex’s stability arises from its compact bidentate chelation, where three malonate groups coordinate with a single Sr²⁺ ion via six oxygen atoms, creating a thermally robust structure . This stability is critical for applications requiring resistance to high temperatures, such as materials synthesis.
Q. What methods are recommended for synthesizing this compound nanoparticles, and how do additives modulate crystallization kinetics?
this compound nanoparticles can be synthesized via supersaturated solutions monitored by conductivity. Induction time decreases exponentially with increasing supersaturation (tested at ratios 2.6–4.3). Additives like sodium dodecyl sulfate (SDS) or polyethylene glycol (PEG) reduce induction time and lower the free energy barrier for nucleation. For example, surface energy decreases from 6.0 mJ/m² (pure) to 5.7 mJ/m² (SDS) and 5.5 mJ/m² (PEG) .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
Use thermal gravimetric analysis (TGA) to confirm decomposition temperatures and chelation stability. Pair this with spectroscopic techniques like Fourier-transform infrared (FTIR) to identify carboxylate-metal stretching modes (~1600 cm⁻¹). For Sr²⁺ coordination validation, ⁸⁷Sr solid-state NMR is highly sensitive to local environments and can distinguish between chelated and ionic Sr²⁺ species .
Advanced Research Questions
Q. How does this compound’s coordination chemistry impact its role in ternary complex formation for solvent extraction systems?
In malonate-buffered systems (e.g., Advanced TALSPEAK), Sr²⁺ forms stable ternary complexes with ligands like HEDTA. These complexes enhance metal ion separation efficiency. Stability constants can be refined via solvent extraction models and optical spectroscopy. For instance, equilibrium constants derived from spectroscopy and extraction experiments show strong correlation (R² > 0.95), enabling predictive modeling of speciation and distribution ratios .
Q. What experimental designs are optimal for studying this compound’s inhibition of mitochondrial complex II in neurotoxicity models?
Use in vivo models (e.g., rat striatal malonate injections) to induce mitochondrial dysfunction. Assess malonate’s competitive inhibition of succinate dehydrogenase (SDH) via:
- ROS detection : Hydroethidine fluorescence or nitrotyrosine (NT) quantification (e.g., 2.5 h post-injection shows 250% increase in superoxide) .
- Statistical analysis : ANOVA to evaluate factors like malonate concentration and exposure time (e.g., P=0.0453 for malonate effect vs. P<0.001 for group variance) .
Q. How can ⁸⁷Sr solid-state NMR be applied to characterize strontium environments in bioactive glasses or pharmaceuticals?
Implement high-sensitivity techniques like QCPMG (Quadrupolar Carr-Purcell-Meiboom-Gill) and WURST (Wideband Uniform Rate Smooth Truncation) excitation. Combine with DFT-GIPAW calculations to predict chemical shifts. For example, in Sr-containing bioactive glasses (~9 wt% Sr), ⁸⁷Sr NMR spectra correlate with MD-simulated structural models, revealing Sr-O bonding distances and coordination numbers .
Q. What methodological challenges arise when analyzing this compound’s role in ion-bridging interactions between surfaces?
Use atomic force microscopy (AFM) to measure adhesion forces in Sr²⁺-malonate systems. The chelation strength (linked to Sr²⁺-malonate stability) directly affects ion-bridging efficiency. For example, Sr²⁺ solutions show 30% higher adhesion forces compared to Ca²⁺ or Mg²⁺ due to stronger chelation .
Properties
CAS No. |
63524-05-0 |
---|---|
Molecular Formula |
C3H4O4Sr |
Molecular Weight |
191.68 g/mol |
IUPAC Name |
strontium;propanedioate |
InChI |
InChI=1S/C3H4O4.Sr/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7); |
InChI Key |
PUQGOSIRNNCACG-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(=O)[O-].[Sr+2] |
Canonical SMILES |
C(C(=O)O)C(=O)O.[Sr] |
Appearance |
Solid powder |
Key on ui other cas no. |
183133-72-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NBS-101; NBS101; NBS 101 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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